molecular formula C8H11ClFN B1295610 4-Fluorophenethylamine hydrochloride CAS No. 459-19-8

4-Fluorophenethylamine hydrochloride

Cat. No.: B1295610
CAS No.: 459-19-8
M. Wt: 175.63 g/mol
InChI Key: LDSVEOCTJMJEQM-UHFFFAOYSA-N
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Description

4-Fluorophenethylamine hydrochloride is a chemical compound with the molecular formula C8H11ClFN and a molecular weight of 175.63 g/mol . It is a derivative of phenethylamine, where a fluorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

4-Fluorophenethylamine hydrochloride has a wide range of scientific research applications:

Safety and Hazards

4-Fluorophenethylamine hydrochloride is combustible and causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

Biochemical Analysis

Biochemical Properties

4-Fluorophenethylamine hydrochloride plays a significant role in biochemical reactions, particularly in the context of neurotransmission. It interacts with enzymes such as monoamine oxidase (MAO), which is responsible for the breakdown of monoamines. The compound can inhibit the activity of MAO, leading to increased levels of monoamines like dopamine and serotonin in the synaptic cleft. Additionally, this compound can bind to and activate trace amine-associated receptors (TAARs), which are involved in modulating neurotransmitter release and synaptic plasticity .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by increasing the release of neurotransmitters such as dopamine and serotonin. This can lead to enhanced synaptic transmission and altered neuronal activity. The compound also affects gene expression by modulating the activity of transcription factors involved in the synthesis of neurotransmitter-related proteins. Furthermore, this compound impacts cellular metabolism by increasing the production of energy molecules like ATP .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The compound binds to monoamine oxidase, inhibiting its enzymatic activity and preventing the breakdown of monoamines. This results in elevated levels of neurotransmitters in the synaptic cleft. Additionally, this compound activates trace amine-associated receptors, leading to downstream signaling events that enhance neurotransmitter release and synaptic plasticity. The compound also influences gene expression by modulating the activity of transcription factors involved in neurotransmitter synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound leads to immediate increases in neurotransmitter levels and synaptic transmission. Long-term exposure, on the other hand, can result in adaptive changes in cellular function, such as altered gene expression and receptor sensitivity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound enhances neurotransmitter release and synaptic transmission without causing significant adverse effects. At higher doses, this compound can induce toxic effects, such as neurotoxicity and oxidative stress. These adverse effects are likely due to excessive accumulation of neurotransmitters and overstimulation of neuronal receptors. Threshold effects have been observed, where a certain dosage level is required to elicit noticeable biochemical and cellular changes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by monoamine oxidase, which converts it into its corresponding aldehyde and then to its carboxylic acid derivative. This metabolic process involves the participation of cofactors such as flavin adenine dinucleotide (FAD). The compound can also affect metabolic flux by altering the levels of key metabolites involved in neurotransmitter synthesis and degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound interacts with transporters such as the dopamine transporter (DAT) and the serotonin transporter (SERT), facilitating its uptake into neuronal cells. Once inside the cells, this compound can accumulate in synaptic vesicles, where it is stored and released upon neuronal activation .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in synaptic vesicles within neuronal cells, where it is stored and released in response to neuronal signals. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The presence of this compound in synaptic vesicles allows it to modulate neurotransmitter release and synaptic transmission effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenethylamine hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with nitroethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield 4-fluorophenethylamine. The final step involves the conversion of 4-fluorophenethylamine to its hydrochloride salt by reacting it with hydrochloric acid (HCl) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenethylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Fluorophenethylamine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors such as serotonin and dopamine receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways. This modulation can result in various physiological and pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to cross biological membranes, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-(4-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN.ClH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSVEOCTJMJEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196642
Record name Phenethylamine, p-fluoro-, hydrochloride
Source EPA DSSTox
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Molecular Weight

175.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459-19-8
Record name Benzeneethanamine, 4-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=459-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenethylamine, p-fluoro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 459-19-8
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Record name Phenethylamine, p-fluoro-, hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluorophenethylamine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-Fluorophenethylamine hydrochloride interact with perovskite materials, and what are the downstream effects on solar cell performance?

A1: this compound interacts with perovskite films through a robust chemical bonding mechanism. [] The amino group (-NH2) of the molecule forms a bond with iodide ions (I-) present in the perovskite structure. Simultaneously, the chloride ion (Cl-) from the hydrochloride interacts with lead ions (Pb2+) within the perovskite. []

  1. Surface Defect Reduction: The binding of this compound effectively passivates surface defects in the perovskite film. This passivation reduces non-radiative recombination, a major energy loss pathway in solar cells, leading to improved charge carrier lifetime. []
  2. Enhanced Surface Potential: The presence of this compound on the perovskite surface modifies its surface potential. This modification improves energy level alignment at the interface between the perovskite layer and the electron transport layer (C60 in this study). [] This improved alignment facilitates more efficient extraction of photogenerated electrons, contributing to higher device current. []
  3. Improved Open-Circuit Voltage (Voc): The combined effects of reduced recombination and enhanced charge extraction lead to a significant increase in the open-circuit voltage (Voc) of the solar cell devices. The study reported a Voc improvement from 1.104 V to 1.157 V. []

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